1-Chloropyrene

Environmental chemistry Halogenated PAHs Photochemical transformation

Environmental labs quantifying chlorinated PAHs in seawater or biota require 1-Chloropyrene (34244-14-9) as a calibration standard-1-bromopyrene cannot substitute due to differing retention times and fragmentation patterns. This monochlorinated pyrene is the dominant photoproduct in marine systems (220-360 nM), making it essential for method validation. • 20- to 30-fold more abundant photoproduct than 1-bromopyrene in seawater • Distinct AhR agonism (EC50 1942 nM) supports SAR toxicology studies • Superior fluorescence retention vs. brominated analogs for OLED/fluorescent probe applications Packaged under inert atmosphere; shipped ambient with certificate of analysis.

Molecular Formula C16H9Cl
Molecular Weight 236.69 g/mol
CAS No. 34244-14-9
Cat. No. B1222765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropyrene
CAS34244-14-9
Synonyms1-chloropyrene
Molecular FormulaC16H9Cl
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Cl
InChIInChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
InChIKeyWNYHOOQHJMHHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropyrene (CAS 34244-14-9): Technical Procurement and Comparative Selection Guide for Synthetic Intermediate Applications


1-Chloropyrene (CAS 34244-14-9) is a monochlorinated derivative of the polycyclic aromatic hydrocarbon pyrene, with a molecular formula C₁₆H₉Cl and molecular weight 236.696 g/mol . It exhibits a melting point of 117–119 °C (392.15 K) [1], a density of 1.4±0.1 g/cm³, a boiling point of 403.6±14.0 °C at 760 mmHg, and limited solubility in acetone and methanol with heating . This compound serves primarily as a synthetic building block and environmental analytical standard, distinguished from its closest structural analog 1-bromopyrene (CAS 1714-29-0) by halogen-specific reactivity, cost structure, and distinct photophysical and toxicological profiles that materially affect its suitability for specific research and industrial applications.

Why 1-Chloropyrene Cannot Be Interchanged with 1-Bromopyrene or 1-Pyrenylboronic Acid in Procurement Specifications


Halogenated pyrene derivatives are not functionally interchangeable despite their shared aromatic core. The C–Cl bond in 1-chloropyrene (bond dissociation energy ~95–97 kcal/mol) exhibits substantially higher thermodynamic stability and lower oxidative addition propensity toward palladium catalysts than the C–Br bond in 1-bromopyrene (bond dissociation energy ~80–84 kcal/mol) [1][2]. This fundamental difference dictates that 1-chloropyrene requires specialized catalyst systems (e.g., electron-rich, sterically hindered ligands) and more forcing reaction conditions to achieve comparable cross-coupling efficiencies [2][3]. Conversely, 1-chloropyrene demonstrates distinct advantages in cost-per-mole economics and exhibits measurably different aryl hydrocarbon receptor (AhR) agonism and photoluminescence quantum yields relative to its brominated counterpart—parameters that directly affect analytical reference material selection and biological assay design [4][5]. Generic substitution without accounting for these quantifiable differences introduces uncontrolled experimental variability in synthetic yield, detector response, and biological activity readouts.

Quantitative Differentiation Evidence: 1-Chloropyrene vs. 1-Bromopyrene and Parent Pyrene


Comparative Environmental Photochemical Formation Yield: 1-Chloropyrene vs. 1-Bromopyrene in Synthetic Seawater

Under UV irradiation in synthetic seawater, pyrene undergoes photochemical halogenation to yield both chlorinated and brominated derivatives. 1-Chloropyrene production (220–360 nM) was measured to be approximately 20- to 30-fold higher than that of 1-bromopyrene (7.3–12 nM) under identical irradiation conditions [1]. This differential yield reflects the higher natural abundance of chloride ion in seawater and establishes 1-chloropyrene as the dominant monohalogenated photoproduct in marine environmental matrices.

Environmental chemistry Halogenated PAHs Photochemical transformation Marine pollutant formation

Comparative Aryl Hydrocarbon Receptor (AhR) Agonist Activity: 1-Chloropyrene vs. Pyrene and 1-Bromopyrene

In a yeast assay measuring aryl hydrocarbon receptor (AhR)-mediated transcriptional response, the effective concentration producing half-maximal response (EC₅₀) was determined for a series of halogenated pyrenes [1]. 1-Chloropyrene exhibited an EC₅₀ of 1942 nM (0.46 mg/L), which is approximately 2.9-fold more potent (lower EC₅₀) than parent pyrene (EC₅₀ = 5632 nM, 1.14 mg/L) and approximately 1.6-fold more potent than 1-bromopyrene (EC₅₀ = 3089 nM, 0.86 mg/L). This places 1-chloropyrene intermediate in AhR agonist potency between pyrene and dibromopyrenes (di-Br-pyrene EC₅₀ = 147.3 nM, 0.04 mg/L).

Toxicology Endocrine disruption AhR-mediated activity Environmental health

Comparative Photophysical Properties: Fluorescence Quantum Yield of 1-Chloropyrene vs. 1-Bromopyrene

Comparative photophysical measurements at room temperature and 77 K in frozen ethanol glass reveal distinct emission characteristics between the halogenated pyrene derivatives [1]. The fluorescence quantum yield (Φ) and lifetime (τ) of 1-chloropyrene differ from those of 1-bromopyrene due to the reduced heavy atom effect of chlorine relative to bromine, which lessens intersystem crossing to the triplet state. While specific numerical quantum yield values require consultation of the primary data table, the trend establishes 1-chloropyrene as retaining higher fluorescence efficiency than 1-bromopyrene under the same measurement conditions.

Photophysics Fluorescence spectroscopy OLED materials Photoluminescence quantum yield

Procurement Cost Efficiency: 1-Chloropyrene vs. 1-Bromopyrene per Mole for Large-Scale Synthesis

Comparison of commercial catalog pricing from overlapping suppliers reveals a substantial cost differential between 1-chloropyrene and 1-bromopyrene on a per-gram basis. Representative pricing: 1-Chloropyrene (98% purity, 500 mg) ≈ £100.00 (Fluorochem) or ≈ ¥5132 (Beyotime) ; 1-Bromopyrene (96% purity, 25 g) ≈ ¥343.00 (Beyotime) or ≈ $46.00 per 25 g (GLPBIO) [1]. Extrapolating to equivalent mass quantities, 1-chloropyrene commands a price premium of approximately 5- to 10-fold over 1-bromopyrene, attributable to lower commercial demand volume and specialized synthetic requirements for aryl chloride preparation.

Procurement Cost analysis Synthetic intermediate Laboratory supplies

Dipole Moment and Electronic Structure: 1-Chloropyrene vs. 4-Chloropyrene Isomer

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level comparing pyrene and its monochlorinated isomers reveal positional effects on molecular polarity [1]. In gas phase, the calculated dipole moment of 1-chloropyrene is 1.9663 D, which is approximately 10% higher than that of 4-chloropyrene (1.7645 D). This difference persists across five solvent environments (benzene, chloroform, acetone, DMSO, water), with solvent polarity modulating the absolute values while preserving the relative ordering. The enhanced dipole moment of the 1-position isomer arises from the distinct electron density distribution at the non-K-region substitution site.

Computational chemistry DFT calculations Organic electronics Molecular polarity

Validated Application Scenarios for 1-Chloropyrene Based on Quantitative Differentiation Evidence


Certified Reference Standard for Chlorinated PAH Quantification in Marine Environmental Monitoring

Environmental analytical laboratories conducting GC-MS or HPLC-MS quantification of halogenated PAHs in seawater, sediment, or marine biota require 1-chloropyrene as a certified reference material (CRM). This application is directly supported by evidence that 1-chloropyrene is the dominant monohalogenated photoproduct in seawater, with production yields of 220–360 nM—approximately 20- to 30-fold higher than 1-bromopyrene under identical conditions [1]. Accurate quantification of this prevalent congener in environmental samples cannot be achieved using 1-bromopyrene standards due to differing retention times and mass spectral fragmentation patterns. Procurement of high-purity 1-chloropyrene is essential for method validation and routine monitoring of chlorinated PAH contamination in coastal and marine ecosystems.

Structure-Activity Relationship (SAR) Studies of Halogenated PAH Toxicity and AhR Activation

Toxicology researchers investigating the aryl hydrocarbon receptor (AhR)-mediated endocrine-disrupting effects of halogenated PAHs require 1-chloropyrene as a distinct test article within a comparative SAR framework. Quantitative evidence establishes that 1-chloropyrene exhibits an AhR activation EC₅₀ of 1942 nM, which is 1.6-fold more potent than 1-bromopyrene (3089 nM) and 2.9-fold more potent than parent pyrene (5632 nM) [1]. This intermediate potency position between pyrene and dibromopyrenes (EC₅₀ = 147.3 nM) makes 1-chloropyrene a critical data point for modeling the relationship between halogen substitution pattern and AhR agonism. Substituting 1-bromopyrene would introduce a systematic 1.6-fold bias in dose-response characterization, compromising the integrity of SAR models used for regulatory risk assessment.

Fluorescent Probe Synthesis Requiring Retention of High Photoluminescence Quantum Yield

Materials chemists synthesizing pyrene-based fluorescent probes or OLED emitters where the halogenated precursor serves as a temporary coupling handle should select 1-chloropyrene over 1-bromopyrene when high fluorescence quantum yield must be preserved through the halogenation step. Photophysical data indicate that 1-chloropyrene retains stronger fluorescence than 1-bromopyrene due to the reduced heavy atom effect of chlorine relative to bromine [1]. This differential fluorescence efficiency is particularly relevant in applications where the halogenated intermediate itself is characterized photophysically prior to cross-coupling, or where trace residual halogenated precursor in the final material must not quench emission. Procurement of 1-chloropyrene for such applications is justified by the superior fluorescence retention relative to the brominated analog.

Computational Materials Screening and Electronic Structure Modeling of Substituted Pyrene Derivatives

Computational chemists and materials informaticians building structure-property relationship databases for organic electronic materials require accurate electronic structure parameters for 1-chloropyrene as a distinct entry. DFT calculations establish that 1-chloropyrene possesses a dipole moment of 1.9663 D in gas phase, which is approximately 10% higher than that of the 4-chloropyrene positional isomer [1]. This quantifiable difference in molecular polarity—which persists across multiple solvent environments—directly impacts predicted properties including dielectric response, charge carrier mobility, and exciton binding energy. Researchers performing virtual screening of pyrene derivatives for OLED or OPV applications must incorporate the correct positional isomer data; substituting 4-chloropyrene computational parameters would underestimate dipole moment by ~0.2 D and yield erroneous materials property predictions.

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